2-(4-benzylpiperidin-1-yl)-N-cyclopentylacetamide
Description
2-(4-Benzylpiperidin-1-yl)-N-cyclopentylacetamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activity
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c22-19(20-18-8-4-5-9-18)15-21-12-10-17(11-13-21)14-16-6-2-1-3-7-16/h1-3,6-7,17-18H,4-5,8-15H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICPUPZYAVXYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidin-1-yl)-N-cyclopentylacetamide typically involves the reaction of 4-benzylpiperidine with N-cyclopentylacetamide under specific conditions. The process may include steps such as:
Formation of 4-benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Coupling Reaction: The 4-benzylpiperidine is then reacted with N-cyclopentylacetamide in the presence of a suitable coupling agent and catalyst to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperidin-1-yl)-N-cyclopentylacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: 2-iodoxybenzoic acid (IBX) is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
2-(4-Benzylpiperidin-1-yl)-N-cyclopentylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. For example, it may act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . Additionally, it may function as a monoamine oxidase inhibitor (MAOI), affecting the levels of neurotransmitters in the brain . The compound’s structure allows it to interact with various receptors and enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound that acts as a monoamine releasing agent and has similar biological activity.
2-(4-Benzylpiperidin-1-yl)ethan-1-ol: Another similar compound with potential biological activity.
2-(4-Benzylpiperidin-1-yl)-cyclo-octanol: Known for its antifilarial activity.
Uniqueness
2-(4-Benzylpiperidin-1-yl)-N-cyclopentylacetamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its combination of a piperidine ring with a cyclopentylacetamide moiety provides it with unique chemical and biological properties that differentiate it from other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
